molecular formula C11H16N2 B1280275 1-Phenylpiperidin-3-amine CAS No. 63921-21-1

1-Phenylpiperidin-3-amine

Cat. No. B1280275
CAS RN: 63921-21-1
M. Wt: 176.26 g/mol
InChI Key: OXQYZZQHIINDCG-UHFFFAOYSA-N
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Description

The compound 1-Phenylpiperidin-3-amine is a structural motif present in various pharmacologically active molecules. It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to a phenyl group at the third position. This structure is significant in medicinal chemistry due to its presence in compounds that interact with central dopamine (DA) receptors, and it serves as an intermediate in the synthesis of various therapeutic agents .

Synthesis Analysis

The synthesis of 1-Phenylpiperidin-3-amine derivatives can be achieved through several methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a CpIr complex, which is an efficient method yielding cyclic amines with water as the only byproduct . Another method includes the intramolecular cyclization of unsaturated amines, which allows for the regioselective formation of 3-aminopiperidines, a process that complements existing olefin amino functionalization methods . Additionally, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been described using a cyano-phenyloxazolopiperidine intermediate, which upon reduction and hydrogenolysis, leads to the formation of the desired aminopiperidine structures .

Molecular Structure Analysis

The molecular structure of 1-Phenylpiperidin-3-amine and its derivatives can be analyzed through various spectroscopic techniques. For instance, the structure of related compounds such as N-phenylpyridin-4-amine has been determined using single-crystal X-ray diffraction, revealing the presence of polymorphs and the conjugation between the pyridyl rings and the nitrogen atom's lone pairs . These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

1-Phenylpiperidin-3-amine can undergo various chemical reactions due to its amine functionality and the presence of the phenyl group. For example, the compound can be used as an intermediate in the synthesis of Repaglinide, an oral medication for diabetes, through a series of reactions including Grignard reaction, oxidation, piperidine substitution, oximation, and reduction . Additionally, the synthesis of 2-phenyl-3-aminopyridine, a related compound, involves the protection of an aminopyridine with an imine group, followed by Suzuki coupling and acid hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenylpiperidin-3-amine derivatives are influenced by the substituents on the aromatic ring and the nitrogen atom. For instance, (S)-phenylpiperidines with a high group dipole moment substituent in the meta position relative to the piperidine ring exhibit significant activity in vivo on dopamine synthesis and turnover without inducing strong hypoactivity or catalepsy . The fluorescent properties of related compounds, such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, have been studied, showing that emission intensity increases and a bathochromic shift occurs upon transitioning from solution to the solid state . These properties are essential for the development of new pharmaceuticals and for understanding the behavior of these compounds under different conditions.

Scientific Research Applications

Anti-inflammatory Properties

1-Phenylpiperidin-3-amine and its derivatives have been explored for their anti-inflammatory properties. The synthesis of various amines based on the phenylpiperidine nucleus showed activities comparable to that of phenylbutazone in the rat paw carrageenan test, indicating potential as anti-inflammatory compounds (Hicks et al., 1979).

Chemical Shift Prediction in Amines

The compound has also been used in studies focusing on the prediction of 1H chemical shifts in amines. Such research is vital for understanding the behavior of these compounds in various chemical environments, which is crucial for developing new drugs and materials (Basso et al., 2007).

Synthesis of SKF 89976A

Research on the synthesis of substituted 4,4-diaryl-3-butenyl-1-amines, starting from 3-hydroxypiperidine, included the synthesis of SKF 89976A. This highlights the compound's role in synthetic chemistry and drug development (Chang et al., 2006).

Sigma Receptor Ligands

1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives, related to 1-Phenylpiperidin-3-amine, have been synthesized as sigma receptor ligands. Such compounds could be significant in neuroscience and pharmacology due to their interaction with sigma receptors (Marrazzo et al., 2004).

N-Heterocyclization Catalysis

The compound has been used in catalysis research, specifically in the N-heterocyclization of primary amines with diols. This area of research is critical for the synthesis of cyclic amines, which are important in various chemical industries (Fujita et al., 2004).

Synthesis and Resolution

The synthesis and resolution of 4-amino-3-phenylpiperidine, a derivative of 1-Phenylpiperidin-3-amine, has been a subject of research. This highlights its importance in stereochemistry and drug design (Schramm & Christoffers, 2009).

Cytotoxicity in Tumor Cells

Research has been conducted on the cytotoxicity of derivatives like 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine in tumor and leukemia cells. This research is crucial for understanding the potential use of such compounds in cancer therapy (Berdel et al., 1985).

Dopamine Receptor Studies

N-n-Propyl-substituted 3-(dimethylphenyl)piperidines, structurally related to 1-Phenylpiperidin-3-amine, have been investigated for their activity toward dopamine receptors. Such studies are fundamental in understanding and developing treatments for neurological disorders (Cervetto et al., 1998).

Safety And Hazards

Safety measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQYZZQHIINDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457196
Record name 1-phenylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperidin-3-amine

CAS RN

63921-21-1
Record name 1-phenylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpiperidin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Sun, D Kang, F Da, T Zhang, P Li, B Zhang… - European Journal of …, 2021 - Elsevier
… Meanwhile, 1-phenylpiperazine and 1-phenylpiperidin-3-amine motifs were introduced to replace the 1-benzylpiperazine motif of the lead to further investigate the structure-activity …
Number of citations: 6 www.sciencedirect.com
T Nguyen, TF Gamage, AM Decker… - Journal of medicinal …, 2019 - ACS Publications
We previously reported diarylurea derivatives as cannabinoid type-1 receptor (CB 1 ) allosteric modulators, which were effective in attenuating cocaine-seeking behavior. Herein, we …
Number of citations: 11 pubs.acs.org
JA Jarusiewicz, JY Jeon, MC Connelly, Y Chen… - ACS …, 2017 - ACS Publications
… To a mixture of 3a (0.10 mmol, 1.0 equiv) in EtOH (0.50 mL, 0.20 M) under a nitrogen atmosphere at rt were added 1-phenylpiperidin-3-amine (0.11 mmol, 1.1 equiv) and a drop of 1 N …
Number of citations: 11 pubs.acs.org

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